3,3,5-Trimethylcyclohexanol

Description

Nomenclature and Chemical Structure within Cycloalcohol Classification

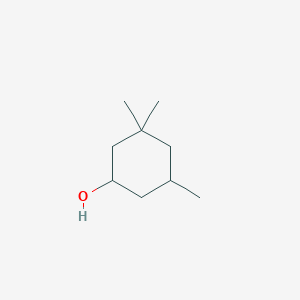

3,3,5-Trimethylcyclohexanol is classified as a secondary alcohol and a member of the cyclohexanols. nih.govebi.ac.uk Its structure consists of a six-membered carbon ring (cyclohexane) where a hydroxyl group (-OH) is attached to one carbon, and three methyl groups (-CH₃) are located at the 3- and 5-positions. nih.gov

IUPAC Name: 3,3,5-Trimethylcyclohexan-1-ol

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3,3,5-trimethylcyclohexan-1-ol . wikipedia.orgnih.gov This name precisely describes the molecular structure: a cyclohexanol (B46403) ring with the hydroxyl group at position 1, two methyl groups at position 3, and one methyl group at position 5.

Common Synonyms and Historical Context (e.g., Homomenthol, Isophorol)

Historically and in commercial contexts, this compound is known by several synonyms. These include Homomenthol, Cyclonol, and Dihydroisophorol. nih.govchemimpex.comchemspider.com The name "dihydroisophorol" alludes to its common synthesis pathway: the hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-ol), which reduces the double bond in the cyclohexene (B86901) ring to form the saturated cyclohexanol structure. wikipedia.orgwikipedia.org It is important to distinguish this compound from isophorol, which is an unsaturated precursor. ontosight.ainih.gov

| Identifier Type | Value |

| IUPAC Name | 3,3,5-trimethylcyclohexan-1-ol nih.gov |

| CAS Number | 116-02-9 (mixture of isomers) wikipedia.org |

| Molecular Formula | C₉H₁₈O nih.gov |

| Molecular Weight | 142.24 g/mol nih.gov |

| Common Synonyms | Homomenthol, Cyclonol, Dihydroisophorol nih.govchemimpex.com |

Structural Isomerism and Stereochemical Considerations

The presence of multiple substituents on the cyclohexane (B81311) ring gives rise to several isomeric forms of this compound, a topic of significant research interest. rsc.orggoogle.com

This compound exists as two main diastereomers, or epimers, designated as cis and trans. wikipedia.orgnist.govnist.gov These isomers differ in the spatial orientation of the hydroxyl group at C-1 and the methyl group at C-5 relative to the plane of the cyclohexane ring.

cis-3,3,5-Trimethylcyclohexanol (B1220922): The hydroxyl group and the C-5 methyl group are on the same side of the ring. ontosight.ai

trans-3,3,5-Trimethylcyclohexanol: The hydroxyl group and the C-5 methyl group are on opposite sides of the ring. nist.govontosight.ai

These isomers have distinct physical properties and can be separated, although they are often supplied as a mixture. chemimpex.comsigmaaldrich.comfishersci.com The ratio of cis to trans isomers can be influenced by the synthesis conditions, such as the catalyst and reaction time used during the hydrogenation of isophorone. google.com

| Isomer | CAS Number |

| cis-isomer | 933-48-2 wikipedia.orgnist.gov |

| trans-isomer | 767-54-4 wikipedia.orgnist.gov |

The carbon atoms C-1 (bearing the hydroxyl group) and C-5 (bearing a methyl group) are stereocenters. This chirality means that both the cis and trans isomers are chiral and can exist as pairs of enantiomers (non-superimposable mirror images).

For the trans-isomer, the enantiomers are designated as (1R,5S) and (1S,5R). cymitquimica.combldpharm.com The term rel-(1R,5S) is used to denote the racemic mixture of these two enantiomers. wikidata.org Similarly, the cis-isomer has enantiomers designated (1R,5R) and (1S,5S). cymitquimica.com The synthesis of specific, pure isomeric forms often requires stereoselective methods or resolution of racemic mixtures. google.com

The cyclohexane ring in this compound is not planar; it predominantly adopts a stable chair conformation to minimize angle and torsional strain. maricopa.edu In this conformation, the substituents (hydroxyl and methyl groups) can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The relative stability of the conformers is largely determined by steric hindrance, particularly 1,3-diaxial interactions, which are repulsive forces between axial substituents on the same side of the ring. maricopa.edu Substituents, especially bulky ones, preferentially occupy the equatorial position to avoid these destabilizing interactions.

In trans-3,3,5-trimethylcyclohexanol , one of the most stable chair conformations has the C-5 methyl group in an equatorial position and the C-1 hydroxyl group in an axial position, or vice versa.

In cis-3,3,5-trimethylcyclohexanol , a stable conformation places both the C-1 hydroxyl and the C-5 methyl groups in equatorial positions, which generally leads to greater thermodynamic stability compared to the trans-isomer where one of these groups is often forced into an axial position. cdnsciencepub.com The two methyl groups at the C-3 position (a gem-dimethyl group) will have one in an axial and one in an equatorial position in all chair conformers.

Significance of this compound in Contemporary Chemical and Pharmaceutical Synthesis

With an annual production of over 10,000 tons, this compound is a cornerstone in the chemical industry. ontosight.ai Its importance stems from its adaptability in various synthetic processes, leading to a diverse array of products across multiple sectors, including pharmaceuticals, cosmetics, and materials science. ontosight.aiwikipedia.orgarchivemarketresearch.com The compound exists as cis and trans isomers, each with distinct properties and applications, further broadening its utility. wikipedia.orgontosight.ai

Role as a Versatile Synthetic Intermediate

The chemical structure of this compound, a secondary alcohol, allows it to undergo a variety of chemical reactions, establishing it as a highly versatile synthetic intermediate. atamanchemicals.comnih.govebi.ac.uk One of the primary industrial synthesis routes for this compound is the hydrogenation of isophorone. wikipedia.orgatamanchemicals.com This process can be controlled to produce specific isomers, which is crucial for its subsequent applications. benchchem.com

Key reactions involving this compound include esterification, oxidation, and substitution. benchchem.comlookchem.com These transformations allow for the introduction of various functional groups, leading to the creation of a wide range of derivatives with tailored properties. For instance, its esterification is a key step in the production of several commercially important compounds. researchgate.net

The versatility of this compound is also evident in its use as a raw material for producing other chemical intermediates, such as dinitriles and diamines, which are then used to synthesize new types of plasticizers and lubricants. lookchem.com Its unique carbon skeleton provides a robust framework for constructing more complex molecules, making it a subject of ongoing research for novel synthetic methodologies. solubilityofthings.com

Table 1: Synthesis and Reactions of this compound

| Process | Reactants/Reagents | Products | Significance |

|---|---|---|---|

| Synthesis | Isophorone, Hydrogen | This compound | Primary industrial production method. wikipedia.orgatamanchemicals.com |

| Esterification | Carboxylic acids (e.g., salicylic (B10762653) acid, mandelic acid) | Esters (e.g., Homosalate, Cyclandelate) | Key step in producing pharmaceuticals and UV filters. researchgate.net |

| Oxidation | Oxidizing agents | 3,3,5-Trimethylcyclohexanone (B147574) | Reversible reaction, important for creating ketone derivatives. benchchem.com |

| Use as Intermediate | - | Dinitriles, Diamines | Precursor for plasticizers and lubricants. lookchem.com |

Precursor to Pharmaceutically Active Compounds

A significant application of this compound lies in its role as a precursor in the synthesis of several pharmaceutically active compounds. ontosight.aiwikipedia.orgatamanchemicals.com Its structural features are incorporated into the final drug molecules, contributing to their therapeutic effects.

Notable pharmaceuticals derived from this compound include:

Cyclandelate (B1669388): A vasodilator used to treat conditions like peripheral vascular disease and cerebral arteriosclerosis. wikipedia.orgatamanchemicals.combeehiiv.com It works by relaxing vascular smooth muscles, leading to increased blood flow. guidechem.com The synthesis of cyclandelate involves the esterification of this compound with mandelic acid. ebi.ac.uk

Homosalate: A widely used sunscreen agent that absorbs ultraviolet (UV) radiation, protecting the skin from sun damage. wikipedia.orgatamanchemicals.combeehiiv.com It is synthesized through the esterification of this compound with salicylic acid. researchgate.netgoogle.com

Furthermore, research has shown that this compound itself exhibits inhibitory activity against HMG-CoA reductase, an enzyme involved in cholesterol synthesis. atamanchemicals.comnih.govebi.ac.uk This finding suggests potential for the development of new cholesterol-lowering agents based on its structure. The cis-isomer of this compound is a particularly important intermediate for certain drugs, and its synthesis from isophorone is a subject of research to improve yield and purity. guidechem.com

Table 2: Pharmaceutically Active Compounds Derived from this compound

| Compound | Therapeutic Use | Synthetic Relationship to this compound |

|---|---|---|

| Cyclandelate | Vasodilator wikipedia.orgatamanchemicals.combeehiiv.com | Ester of this compound and mandelic acid. ebi.ac.uk |

| Homosalate | Sunscreen (UV filter) wikipedia.orgatamanchemicals.combeehiiv.com | Ester of this compound and salicylic acid. researchgate.netgoogle.com |

| HMG-CoA Reductase Inhibitors | Potential cholesterol-lowering agents | this compound itself shows inhibitory activity. atamanchemicals.comnih.govebi.ac.uk |

Contribution to Advanced Materials and Specialty Chemicals

Beyond pharmaceuticals, this compound is a key component in the production of a variety of advanced materials and specialty chemicals. ontosight.ai Its high boiling point and specific chemical properties make it a valuable ingredient in numerous industrial formulations. ontosight.ai

In the realm of polymers and plastics, this compound is used as a raw material for specialty polycarbonates and polymerization initiators. atamanchemicals.com It also plays a role in the synthesis of high-performance UV absorbers and optical brighteners for plastics. beehiiv.com Its derivatives are utilized in the manufacturing of plastics, adhesives, and coatings. ontosight.ai

The compound also finds application in the following areas:

Fragrances and Flavors: this compound possesses a characteristic minty or menthol-like odor, leading to its use as a fragrance ingredient in perfumes and personal care products, and as a flavoring agent. ontosight.aiwikipedia.orgatamanchemicals.com

Industrial Solvents: The derivative 3,3,5-trimethylcyclohexanone is an important industrial solvent with a high boiling point, used in paints, coatings, and for various resins and lacquers. atamanchemicals.comresearchgate.net

Other Specialty Chemicals: It serves as an intermediate for creating new types of lubricants and as a component in hydraulic fluids and textile soaps. atamanchemicals.comlookchem.com

The continuous exploration of new applications for this compound and its derivatives highlights its ongoing importance in driving innovation in materials science and specialty chemicals. ontosight.ai

Properties

IUPAC Name |

3,3,5-trimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRVXFOKWJKTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041815 | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Colorless liquid; [Hawley] May be supercooled liquid; [MSDSonline], Solid, Colourless crystals; menthol-like camphorous odour | |

| Record name | Cyclohexanol, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dihydroisophorol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,3,5-Trimethyl cyclohexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1031/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198 °C, 80.00 °C. @ 20.00 mm Hg | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydroisophorol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

73.9 °C, 165 °F OC | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER, Insoluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3,5-Trimethyl cyclohexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1031/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.878 @ 40 °C/20 °C | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.9 (AIR= 1) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.1 [mmHg], 0.1 MM HG @ 20 °C | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQ | |

CAS No. |

116-02-9, 767-54-4, 933-48-2 | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclonol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3,5,5-trimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3,5,5-trimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-trimethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08CL3G94GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydroisophorol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

37.0 °C, 30.00 to 34.00 °C. @ 760.00 mm Hg | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydroisophorol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Green Chemistry Approaches for 3,3,5 Trimethylcyclohexanol

Classical and Modern Synthetic Routes

The synthesis of 3,3,5-trimethylcyclohexanol is predominantly achieved through the chemical transformation of isophorone (B1672270), a widely available α,β-unsaturated ketone. This conversion is a critical industrial process, supplying a key intermediate for various sectors, including the production of specialty polymers and fragrances.

Hydrogenation of Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one)

The complete catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) stands as the most significant and commercially practiced method for producing this compound. mdpi.com This reaction involves the addition of two molecules of hydrogen across the carbon-carbon double bond and the carbonyl group of the isophorone molecule. The process is highly dependent on the catalyst and reaction conditions, which are fine-tuned to maximize the yield and purity of the desired saturated alcohol.

The hydrogenation of isophorone is a sequential process occurring on the surface of a heterogeneous catalyst. The reaction pathway typically involves the initial reduction of the carbon-carbon double bond, followed by the hydrogenation of the carbonyl group.

In the catalytic hydrogenation of α,β-unsaturated ketones like isophorone, the reduction of the carbon-carbon (C=C) double bond is generally more facile and occurs preferentially over the reduction of the carbon-oxygen (C=O) double bond. researchgate.net This selectivity is a common feature in heterogeneous catalysis and is attributed to the thermodynamic and kinetic favorability of hydrogenating the alkene functionality. The choice of catalyst and reaction parameters can, however, influence the relative rates of these two reduction steps, but the predominant pathway proceeds through the saturation of the C=C bond first. Over palladium catalysts, for instance, the hydrogenation of the C=C double bond of isophorone is strongly favored.

While the target of this synthesis is this compound, aggressive reaction conditions or non-selective catalysts can lead to further reduction, a phenomenon known as over-hydrogenation or hydrogenolysis. In this process, the hydroxyl group of the newly formed alcohol is cleaved and replaced with hydrogen, resulting in the formation of the corresponding alkane, 1,1,3-trimethylcyclohexane. The primary challenge often cited in the literature is preventing this over-hydrogenation when the intermediate, 3,3,5-trimethylcyclohexanone (B147574), is the desired product. researchgate.netnih.govroyalsocietypublishing.orgresearchgate.net However, when the alcohol is the target, careful control of temperature, pressure, and reaction time is necessary to maximize its yield while minimizing the formation of the alkane by-product.

The following table summarizes the performance of various catalyst systems under different reaction conditions.

| Active Metal | Support | Temperature (°C) | Pressure (MPa) | Isophorone Conversion (%) | This compound Selectivity (%) |

| Pd | AC | 60 | 2.0 | 99.9 | 85.2 royalsocietypublishing.org |

| Ni-Al alloy | - | 80 | Atmospheric | 63 | Low (Main product was the intermediate) nih.goviaea.org |

| Raney® Ni | - | 25 | 2.0 | 99.8 | 26.7 (in ethanol) rsc.org |

| Ru | C | 25 | 2.0 | 3.1 | Not Reported rsc.org |

| Pd | C | 25 | 2.0 | >99 | ~98 (Calculated from intermediate yield) rsc.org |

| Pt | C | 25 | 2.0 | 39.5 | ~2 (Calculated from intermediate yield) rsc.org |

Optimization of Reaction Conditions (Temperature, Pressure, Solvent, Time)

Reduction of 3,3,5-Trimethylcyclohexanone (Dihydroisophorone)

An alternative two-step approach to synthesizing this compound involves first selectively hydrogenating isophorone to 3,3,5-trimethylcyclohexanone, isolating it, and then reducing the ketone in a separate step. This method allows for greater control over the final product's purity.

The reduction of the isolated 3,3,5-trimethylcyclohexanone can be achieved through further catalytic hydrogenation using catalysts like Raney Nickel. It can also be accomplished using chemical reducing agents. For example, the reduction of (R)-3,3,5-trimethylcyclohexanone with sodium borohydride (B1222165) (NaBH4) yields two diastereomeric alcohol products chegg.com.

Stereoselective Reduction Strategies

The reduction of 3,3,5-trimethylcyclohexanone to this compound results in the formation of two diastereomers: cis-3,3,5-trimethylcyclohexanol (B1220922) and trans-3,3,5-trimethylcyclohexanol. The stereochemical outcome of this reaction is highly dependent on the nature of the reducing agent and the reaction conditions. The stereoselectivity is determined by the direction of hydride attack on the carbonyl carbon of the cyclohexanone (B45756) ring.

Transition state theory is often used to predict the stereoselectivity of products in the reduction of substituted cyclohexanones. pku.edu.cn Factors such as steric hindrance and electronic effects during the formation of the transition state are crucial in determining the final product ratio. pku.edu.cn Generally, reduction with small, unhindered hydride reagents, such as lithium aluminum hydride (LiAlH₄), tends to favor the formation of the more thermodynamically stable equatorial alcohol via axial attack. Conversely, bulkier hydride reagents, like lithium tri-sec-butylborohydride (L-Selectride), typically attack from the less hindered equatorial face, leading to the axial alcohol.

Studies on the stereochemistry of reducing 3,3,5-trimethylcyclohexanone with various complex aluminohydrides have provided detailed insights into these product distributions. acs.org The ratio of the resulting cis and trans isomers can be carefully controlled by selecting the appropriate reducing agent.

Table 1: Stereoselectivity in the Reduction of 3,3,5-Trimethylcyclohexanone with Various Reducing Agents

| Reducing Agent | % cis-Isomer (Axial Attack) | % trans-Isomer (Equatorial Attack) |

| LiAlH₄ | 92 | 8 |

| NaBH₄ | 80 | 20 |

| LiAl(OMe)₃H | 91 | 9 |

| LiAl(OtBu)₃H | 36 | 64 |

| Triisobutylaluminum | 10 | 90 |

This table is generated based on data reported in studies on the stereoselective reduction of substituted cyclohexanones. pku.edu.cnacs.org

Use of Specific Reducing Agents (e.g., Sodium Borohydride/Alumina)

The combination of sodium borohydride (NaBH₄) with a solid support like alumina (B75360) (Al₂O₃) represents a modified approach to influence the selectivity of ketone reductions. Alumina can act as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing its reactivity. The surface of the alumina can also create a specific environment that directs the approach of the borohydride reagent.

For instance, using NaBH₄ in the presence of acidic activated alumina that has been partially rehydrated can promote high regio- and diastereoselectivity in the reduction of ketones. uidaho.edu This method provides a simple and inexpensive process where the surface chemistry of the alumina is tuned to modulate the reaction's selectivity. uidaho.edu While broadly applied to various ketones, this principle allows for tailored reductions of substrates like 3,3,5-trimethylcyclohexanone.

Alternative Synthetic Routes (e.g., Hydroxylation of Trimethylcyclohexanes)

Beyond the reduction of the corresponding ketone, this compound can be synthesized via other pathways. A significant industrial method is the complete hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). chemicalbook.comwikipedia.org This process typically involves catalytic hydrogenation over metal catalysts such as nickel or palladium, which reduces both the carbon-carbon double bond and the ketone carbonyl group to yield the saturated alcohol. google.com

Another potential, though less common, route is the direct hydroxylation of 1,1,3-trimethylcyclohexane. This approach involves the direct insertion of a hydroxyl group onto the alkane backbone, a challenging transformation that often requires specialized catalysts and reaction conditions.

Advancements in Green Chemistry for this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing this compound. These advancements aim to reduce solvent use, minimize energy consumption, and utilize recoverable and reusable materials.

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, eliminating the need for large quantities of volatile organic solvents and simplifying product purification. rsc.org New procedures for the synthesis of this compound have been developed that operate under solvent-free conditions, often facilitated by techniques such as ball milling or microwave irradiation. researchgate.net This approach not only minimizes waste but can also lead to unique reactivity and product selectivity compared to traditional solution-based chemistry. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com Compared to conventional heating, microwave irradiation provides rapid and uniform heating, often leading to dramatically shorter reaction times, higher yields, and cleaner reaction profiles. globalresearchonline.net Microwave-mediated, solvent-free procedures have been successfully applied to the synthesis of this compound and its derivatives. researchgate.net This technique enhances the efficiency of the synthesis, making it a more energy- and time-effective method. globalresearchonline.net

Recyclable Catalyst Systems

The use of recyclable catalysts is critical for developing sustainable chemical processes. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture (e.g., by filtration) and reused over multiple cycles. researchgate.net In the context of this compound synthesis, this often involves metal catalysts, such as palladium, supported on inert materials like aluminum oxide (Al₂O₃). google.com Such systems are employed in the hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanone, which is then subsequently reduced. google.com The ability to recycle the catalyst reduces operational costs and minimizes the generation of heavy metal waste.

Stereochemistry and Isomer Specific Research of 3,3,5 Trimethylcyclohexanol

Conformational Analysis of Cyclohexanol (B46403) Derivatives

Substituted cyclohexanols, including 3,3,5-trimethylcyclohexanol, exist predominantly in a chair conformation to minimize steric strain. The orientation of the hydroxyl (-OH) group and the methyl (-CH3) groups can be either axial or equatorial. In the case of this compound, the presence of a gem-dimethyl group at the 3-position and a methyl group at the 5-position significantly influences the conformational equilibrium.

The cis and trans isomers of this compound differ in the relative orientation of the hydroxyl group and the methyl group at the 5-position. In the most stable chair conformation of the cis-isomer, the hydroxyl group and the 5-methyl group are both in equatorial positions, which minimizes steric interactions. For the trans-isomer, one of these substituents must adopt an axial position, leading to greater steric strain. Dynamic nuclear magnetic resonance (NMR) spectroscopy is a key technique used to study the ring inversion barriers and the preferred conformations of such cyclohexane (B81311) derivatives.

Separation and Characterization of cis- and trans-Isomers

A mixture of cis- and trans-isomers is typically obtained from the synthesis of this compound, such as through the hydrogenation of isophorone (B1672270). wikipedia.org The separation and characterization of these diastereomers are essential for isomer-specific research and applications.

Due to their different physical properties arising from their distinct three-dimensional structures, the cis and trans isomers of this compound can be separated using various chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose. nist.gov The choice of the stationary phase and mobile phase is critical for achieving effective separation. For instance, chiral stationary phases have been shown to be effective in separating geometric isomers. researchgate.netnih.gov Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for isomer separation, offering high resolution and efficiency. researchgate.net

Interactive Table: Chromatographic Separation of this compound Isomers

| Technique | Stationary Phase Example | Mobile Phase Example | Outcome |

| HPLC | ChiraSpher | Hexane-ethanol-THF-diethylamine | Resolution of cis and trans isomers nih.gov |

| GC | Non-polar or slightly polar | - | Effective for volatile isomers researchgate.net |

| SFC | Tris-(3,5-dimethylphenylcarbamate) of amylose | Supercritical CO₂ with modifier | High-resolution separation researchgate.net |

Once separated, the cis and trans isomers can be unequivocally identified and characterized using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the protons and carbons are sensitive to their spatial environment. For example, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) will exhibit a different chemical shift and splitting pattern depending on whether it is in an axial or equatorial position. In the ¹³C NMR spectrum, the chemical shifts of the ring carbons are also distinct for each isomer. chemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy can also be used to differentiate between the isomers. The stretching frequency of the C-O bond and the O-H bond can be influenced by the stereochemistry of the molecule. These differences, although sometimes subtle, can provide complementary information to NMR data for isomer identification. nist.gov

Enantiomeric Resolution and Chiral Synthesis

This compound possesses chiral centers, meaning it can exist as enantiomers (non-superimposable mirror images). The cis isomer exists as one pair of enantiomers, while the trans isomer exists as another pair.

Obtaining enantiomerically pure forms of this compound is crucial for investigating their specific biological activities. Two primary strategies are employed:

Enantiomeric Resolution : This involves separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. This can be achieved through several methods, including:

Classical Resolution : Involves the use of a chiral resolving agent to form diastereomeric salts or derivatives that can be separated by crystallization or chromatography due to their different physical properties. mdpi.com

Chiral Chromatography : This is a widely used method that employs a chiral stationary phase (CSP) to directly separate the enantiomers. The enantiomers interact differently with the CSP, leading to different retention times. scispace.com

Chiral Synthesis (Asymmetric Synthesis) : This approach aims to selectively produce a single enantiomer from a prochiral starting material. This is often achieved using chiral catalysts or reagents that create a chiral environment, favoring the formation of one enantiomer over the other. sciencenet.cn For example, the asymmetric hydrogenation of isophorone using a chiral catalyst can yield an enantiomerically enriched this compound. chemicalbook.com

The three-dimensional structure of a molecule is a critical determinant of its biological activity, as it governs the interaction with biological targets such as enzymes and receptors. mhmedical.com Therefore, the different stereoisomers of this compound are expected to exhibit distinct biological effects.

Research has shown that stereochemistry plays a pivotal role in the biological activity of various compounds. nih.govmdpi.com For this compound, specific isomers have been investigated for their effects on biological systems. For instance, it has been noted for its inhibitory activity against HMG-CoA reductase, an enzyme involved in cholesterol synthesis. nih.gov The specific stereoisomer responsible for this activity is a key area of interest.

Furthermore, different isomers can have varying applications. For example, specific isomers are used as precursors in the synthesis of pharmaceuticals like the vasodilator cyclandelate (B1669388) and the sunscreen agent homosalate. wikipedia.org The distinct minty flavor profile of this compound also makes it a valuable ingredient in the fragrance and flavor industries, where the specific stereochemistry can influence the perceived scent and taste. wikipedia.orgchemimpex.com

Chemical Reactivity and Derivatization of 3,3,5 Trimethylcyclohexanol

Esterification Reactions

Formation of Acrylate and Methacrylate Derivatives

Synthetic Routes and Reaction Parameters

The primary industrial synthesis of 3,3,5-trimethylcyclohexanol involves the catalytic hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). wikipedia.orgresearchgate.net This process can be tailored to produce specific isomers of the final product. The reaction involves the reduction of both the carbon-carbon double bond and the ketone functional group of isophorone.

Detailed studies have focused on optimizing this transformation using various catalysts and reaction conditions to achieve high yield and enantioselectivity. For instance, asymmetric hydrogenation has been successfully carried out using rhodium-based catalysts with specific chiral ligands. chemicalbook.com This enantioselective route is crucial for applications where a specific stereoisomer is required. The reaction is typically performed in an autoclave under a hydrogen atmosphere. chemicalbook.com

Key parameters influencing the reaction include the choice of catalyst, solvent, temperature, and hydrogen pressure. chemicalbook.com The conversion and stereoselectivity of the product are often determined using techniques such as NMR and gas chromatography. chemicalbook.com

Table 1: Reaction Parameters for the Asymmetric Hydrogenation of Isophorone

| Parameter | Value / Condition | Source |

|---|---|---|

| Starting Material | Isophorone | chemicalbook.com |

| Catalyst System | Rhodium (Rh) precursor, e.g., (acetylacetonato)dicarbonylrhodium(I) | chemicalbook.com |

| Ligand | Chiral phosphine (B1218219) ligands, e.g., (1S,1′S)-(+)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphine) | chemicalbook.com |

| Solvent | Toluene | chemicalbook.com |

| Temperature | 40 °C | chemicalbook.com |

| Hydrogen Pressure | 5 MPa (approx. 37504 Torr) | chemicalbook.com |

| Reaction Time | 8 hours | chemicalbook.com |

Oxidation Reactions

This compound, being a secondary alcohol, can be oxidized to its corresponding ketone, 3,3,5-trimethylcyclohexanone (B147574). cymitquimica.com This oxidation is a fundamental transformation in organic synthesis and serves as a critical step for creating a variety of ketone derivatives, which can then be further functionalized. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom. This conversion is a key pathway for accessing the chemistry of the carbonyl group, starting from the alcohol.

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

While this compound itself would typically undergo an acid-base reaction with highly basic organometallic reagents, its oxidized form, 3,3,5-trimethylcyclohexanone, readily reacts with reagents like Grignard and organolithium compounds. These reactions are classic examples of nucleophilic addition to a carbonyl group, resulting in the formation of tertiary alcohols.

The carbon atom of the organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3,3,5-trimethylcyclohexanone. This addition breaks the pi bond of the carbonyl, forming a new carbon-carbon bond and a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. Research has shown that a wide array of organometallic reagents can be used to generate a diverse range of 1-alkyl, 1-alkenyl, and 1-alkynyl substituted 3,3,5-trimethylcyclohexanols. rsc.org

Table 2: Products from the Reaction of 3,3,5-Trimethylcyclohexanone with Various Organometallic Reagents

| Organometallic Reagent | Product (Tertiary Alcohol) | Source |

|---|---|---|

| Methylmagnesium halide / Methyllithium | 1,3,3,5-Tetramethylcyclohexanol | rsc.org |

| Ethylmagnesium halide / Ethyllithium | 1-Ethyl-3,3,5-trimethylcyclohexanol | rsc.org |

| Vinylmagnesium halide | 1-Vinyl-3,3,5-trimethylcyclohexanol | rsc.org |

| Allylmagnesium halide | 1-Allyl-3,3,5-trimethylcyclohexanol | rsc.org |

| Prop-2-ynylmagnesium halide | 1-(Prop-2-ynyl)-3,3,5-trimethylcyclohexanol | rsc.org |

| Isopropylmagnesium halide / Isopropyllithium | 1-Isopropyl-3,3,5-trimethylcyclohexanol | rsc.org |

Regioselectivity and Stereoselectivity in Organometallic Additions

The addition of organometallic reagents to the carbonyl group of 3,3,5-trimethylcyclohexanone is inherently regioselective, with the nucleophilic attack occurring exclusively at the carbonyl carbon. Of greater significance is the high degree of stereoselectivity observed in these reactions.

Studies have demonstrated that the reaction of 3,3,5-trimethylcyclohexanone with a variety of Grignard and organolithium reagents consistently yields a single product isomer in each case. rsc.org Through chemical correlations and NMR data, this product has been identified as having a trans relative configuration between the newly formed hydroxyl group at the C-1 position and the existing methyl group at the C-5 position (trans-1-OH, 5-Me). rsc.org This stereochemical outcome is a result of the steric hindrance posed by the axial methyl groups on the cyclohexane (B81311) ring, which directs the incoming nucleophile to attack from the less hindered equatorial face. This preferential attack leads to the formation of an axial hydroxyl group, which is trans to the equatorial methyl group at the C-5 position.

Formation of Ethers and Other Functionalized Derivatives

This compound is a versatile precursor for the synthesis of various functionalized derivatives, including ethers and esters. wikipedia.orgcymitquimica.com

Ether Formation: Ethers of this compound can be synthesized through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. A specific process has been developed for the highly stereoselective production of trans-3,3,5-trimethylcyclohexyl ethyl ether. This method involves the hydrogenation of 3,3,5-trimethylcyclohexenyl ethyl ether (an enol ether derived from 3,3,5-trimethylcyclohexanone) in the presence of a palladium catalyst. google.com This process is notable for its high selectivity (97-98%) for the trans isomer and can be performed at moderate temperatures (20-100 °C) and pressures (1-10 bar). google.com

Ester Formation: Esterification is a common reaction for this alcohol, often used to produce compounds for the fragrance and pharmaceutical industries. wikipedia.orggoogle.com The reaction typically involves condensing this compound with a carboxylic acid or its derivative (such as an acid anhydride (B1165640) or acid chloride) under acidic conditions. google.com This process is used to synthesize a range of esters, including:

Homosalate: The salicylate (B1505791) ester of this compound, used as a UV filter in sunscreens. wikipedia.org

Cyclandelate (B1669388): The mandelate (B1228975) ester, which has applications as a vasodilator. wikipedia.org

Acetates and Propionates: These esters are noted for their fragrance properties and are used in the perfume industry. google.com For example, 3,3,5-trimethylcyclohexyl acetate (B1210297) can be prepared by reacting the alcohol with acetic anhydride. google.com

The stereochemistry of the starting alcohol (cis or trans) can be preserved in the final ester product, which is important for applications where isomeric purity influences the final properties, such as fragrance profile. google.com

Biological Activities and Mechanistic Investigations of 3,3,5 Trimethylcyclohexanol and Its Derivatives

Enzyme Inhibition Studies

Research has demonstrated that 3,3,5-Trimethylcyclohexanol is an effective inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) nih.gov. This enzyme plays a critical role in the endogenous synthesis of cholesterol mdpi.comjmir.org. Studies conducted in rats have shown that both acute and long-term administration of this compound leads to a significant inhibition of hepatic HMG-CoA reductase nih.gov. The inhibition of this enzyme is a key mechanism for managing cholesterol levels in the body jmir.orgnih.gov.

The inhibitory action of this compound on HMG-CoA reductase exhibits a distinct mechanism. Investigations have revealed that the inhibition occurs in vivo; however, there was no direct inhibition observed when this compound was added to the enzyme assay system in vitro nih.gov. This finding suggests that this compound does not act as a direct competitive inhibitor at the active site of the enzyme, a common mechanism for the statin class of drugs mdpi.com. Instead, the in vivo effect points towards an indirect mechanism of action. The effect was found to be specific to HMG-CoA reductase, as the activity of other microsomal enzymes was not affected nih.gov.

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway jmir.org. By inhibiting this crucial enzyme, this compound effectively reduces the production of cholesterol within the liver nih.gov. A decrease in intracellular cholesterol levels typically triggers a compensatory response, leading to an increased uptake of low-density lipoprotein (LDL) cholesterol from the circulation, thereby lowering plasma cholesterol concentrations nih.gov. The inhibitory effect of this compound on HMG-CoA reductase was observed at different points in the enzyme's diurnal activity cycle nih.gov.

| Compound | Effect on HMG-CoA Reductase | Mechanism | Impact on Cholesterol Synthesis |

|---|---|---|---|

| This compound | Significant inhibition in vivo nih.gov | Indirect; no direct inhibition in vitro nih.gov | Reduces hepatic cholesterol synthesis nih.gov |

| Cyclandelate (B1669388) | At least 50% inhibition in vivo 17 hours post-administration nih.gov | Acts as a prodrug, hydrolyzing to this compound nih.gov | Reduces hepatic cholesterol synthesis nih.gov |

Cyclandelate, the mandelic acid ester of this compound, also demonstrates potent inhibitory effects on HMG-CoA reductase nih.gov. Studies in rats showed that a single oral dose of cyclandelate resulted in at least a 50% inhibition of hepatic HMG-CoA reductase after 17 hours nih.gov. A similar level of inhibition was observed in rats that were administered the this compound component directly nih.gov. In contrast, administration of an equimolar dose of mandelate (B1228975) alone produced only slight inhibition nih.gov. This indicates that the this compound moiety is the primary active component responsible for the observed enzyme inhibition. Further reinforcing this, cyclandelate is known to be rapidly hydrolyzed to its constituent parts, this compound and mandelic acid, following administration nih.govnih.gov.

Inhibition of Hydroxymethylglutaryl-CoA Reductase (HMG-CoA Reductase)

Metabolism and Biotransformation

This compound is a primary metabolite formed through the hydrolysis of its corresponding esters, such as the widely used UV filter Homosalate and the vasoactive drug Cyclandelate. This biotransformation is a crucial step that releases the active alcohol moiety.

Homosalate: In vitro metabolism studies using both rat and human liver microsomes have shown that Homosalate is primarily hydrolyzed into its constituent parts: salicylic (B10762653) acid and this compound industrialchemicals.gov.au. This ester bond cleavage is a key metabolic pathway for Homosalate industrialchemicals.gov.au.

Cyclandelate: The biotransformation of Cyclandelate has been demonstrated in cultured rat hepatocytes. These liver cells rapidly accumulate Cyclandelate and hydrolyze the ester, releasing this compound into the culture medium nih.gov. Hepatic microsomes also cause a rapid hydrolysis of Cyclandelate nih.govnih.gov. The released this compound can then re-enter the cells and undergo further metabolism, such as conversion to its glucuronide for excretion nih.gov. Interestingly, this hydrolytic activity appears to be tissue-specific, as no significant hydrolysis was observed in incubations with a transformed mouse macrophage cell line or its microsomal fractions nih.gov.

| Parent Ester | Metabolic Reaction | Products | System Studied |

|---|---|---|---|

| Homosalate | Hydrolysis industrialchemicals.gov.au | This compound and Salicylic Acid industrialchemicals.gov.au | Rat and human liver microsomes industrialchemicals.gov.au |

| Cyclandelate | Hydrolysis nih.gov | This compound and Mandelic Acid nih.gov | Cultured rat hepatocytes and liver microsomes nih.gov |

Glucuronidation and Excretion Pathways

Glucuronidation represents a pivotal Phase II metabolic pathway for this compound, facilitating its detoxification and elimination from the body. This process involves the enzymatic conjugation of the hydroxyl group of the molecule with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the water solubility of the compound, transforming the lipophilic parent molecule into a more hydrophilic glucuronide conjugate. nih.gov

The resulting glucuronides are then readily excreted from the body, primarily via the kidneys and into the urine. nih.govnih.gov Studies on analogous compounds, such as methylcyclohexane (B89554), have demonstrated that urinary excretion of glucuronide conjugates is the principal route of elimination. In rabbits, the main metabolite of methylcyclohexane found in urine was the glucuronide of trans-4-methylcyclohexanol. nih.gov Furthermore, research on the metabolism of 3,5,5-trimethylcyclohexanone, a precursor to this compound, identified both cis and trans isomers of 3,5,5-trimethylcyclohexanol in the urine of treated rats and rabbits, indicating that these alcohol metabolites are subject to excretion.

This metabolic strategy—conjugation with glucuronic acid followed by urinary excretion—is a common and efficient mechanism for the clearance of xenobiotics, including cyclic alcohols like this compound. nih.gov

Side-Chain Oxidation of Methyl Groups

The metabolic fate of this compound may also involve Phase I oxidation reactions, specifically targeting the methyl groups attached to the cyclohexyl ring. While direct studies on the side-chain oxidation of this compound are limited, evidence from structurally related compounds suggests this is a plausible, albeit likely minor, metabolic pathway.

Research on the metabolism of methylcyclohexane in rabbits identified cyclohexylmethanol as a urinary metabolite. nih.gov The formation of this compound indicates that the methyl group underwent hydroxylation, an oxidative process. However, this metabolite accounted for only a very small fraction (approximately 0.3%) of the administered dose, suggesting that methyl group oxidation is not a primary metabolic route for this class of compounds. nih.gov

Applying this to this compound, it is conceivable that one or more of its three methyl groups could be hydroxylated to form a primary alcohol. This oxidized metabolite could then potentially undergo further oxidation to a carboxylic acid or be conjugated for excretion. Given the low yield observed in the methylcyclohexane study, side-chain oxidation of the methyl groups of this compound is likely to be a minor pathway compared to the direct glucuronidation of the parent alcohol.

Metabolic Fate in Different Biological Systems (e.g., Rat Hepatocytes, Human Microsomes, J774 Macrophages)

The biotransformation of this compound is investigated using various in vitro biological systems to model its metabolic fate in vivo. These systems provide insight into species-specific metabolism and the enzymes involved.

Rat Hepatocytes: Primary hepatocytes are considered the gold standard for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes. Studies have been conducted in rats to examine the effects of this compound on hepatic processes, which inherently involves its metabolism by liver cells. nih.gov In rat hepatocytes, it is expected that this compound would undergo extensive glucuronidation, consistent with the major excretion pathway. nih.gov The presence of cytochrome P450 (CYP) enzymes in these cells also allows for the investigation of potential oxidative pathways, such as the minor side-chain oxidation of its methyl groups. nih.gov

Human Microsomes: Human liver microsomes are subcellular fractions containing a high concentration of Phase I CYP enzymes and Phase II UGTs, making them a crucial tool for studying drug metabolism. researchgate.netmdpi.com They are frequently used to determine a compound's metabolic stability and to identify the metabolites formed. springernature.com In this system, this compound would be expected to be a substrate for UGTs, leading to the formation of its glucuronide conjugate. semanticscholar.org CYP-mediated oxidation, although likely a minor pathway, could also be detected. The use of pooled microsomes from multiple donors helps to average out individual variability in enzyme activity. mdpi.com

J774 Macrophages: J774 cells are a murine macrophage cell line used in various immunological and metabolic studies. nih.gov While macrophages are not primary sites of drug metabolism like the liver, they possess some metabolic capabilities and are important for understanding the disposition of compounds in specific tissues, particularly in the context of inflammation and lipid metabolism. doi.org To date, specific studies detailing the metabolic fate of this compound within J774 macrophages have not been reported in the available scientific literature. Research using this cell line has focused on the metabolism of other molecules, such as cholesterol and specific drugs that accumulate in macrophages. nih.govdoi.org

| Biological System | Primary Metabolic Pathway | Potential Minor Pathway | Key Enzymes Involved |

|---|---|---|---|

| Rat Hepatocytes | Glucuronidation | Side-Chain Oxidation | UGTs, Cytochrome P450s |

| Human Microsomes | Glucuronidation | Side-Chain Oxidation | UGTs, Cytochrome P450s |

| J774 Macrophages | Undetermined | Undetermined | Undetermined |

Pharmacological and Toxicological Mechanisms

Vasodilatory and Antispasmodic Effects (via Cyclandelate)

The primary pharmacological activity associated with this compound is observed through its derivative, cyclandelate. Cyclandelate is the mandelic acid ester of this compound and functions as a direct-acting vasodilator and antispasmodic agent. nih.gov

The principal mechanism of action for cyclandelate's vasodilatory effect is its ability to relax vascular smooth muscle. nih.gov This relaxation is achieved through the inhibition of calcium ion influx into the muscle cells. semanticscholar.orgnih.gov By acting as a calcium channel antagonist, cyclandelate reduces the intracellular concentration of calcium, which is essential for muscle contraction. nih.govnih.gov This leads to the dilation of blood vessels (vasodilation), reducing vascular resistance and improving blood flow. semanticscholar.org

In addition to its primary role as a vasodilator, cyclandelate also exhibits antispasmodic properties by its direct effect on smooth muscle. nih.gov Some studies have also noted that it possesses mild anti-platelet aggregation properties, which can further contribute to improved circulation. semanticscholar.orgnih.gov The pharmacological profile of cyclandelate has been compared to that of papaverine, another smooth muscle relaxant. nih.gov

Antimicrobial and Antifungal Activities of Derivatives

The development of new antimicrobial and antifungal agents is an ongoing area of pharmaceutical research. While various chemical scaffolds are explored for this purpose, specific research into the antimicrobial or antifungal properties of derivatives of this compound is not extensively documented in the available literature.

Studies have shown that derivatives of other cyclic structures, such as quinoxalines, indoles, and various phenolic compounds, can exhibit significant antibacterial and antifungal activities. researcher.life For instance, certain 3-alkylidene-2-indolone derivatives have demonstrated high antibacterial activity against Gram-positive bacteria, and some quinoxaline (B1680401) derivatives have shown potent activity against plant pathogenic fungi. researcher.life However, there are no readily available studies that have synthesized and tested derivatives of this compound for similar antimicrobial or antifungal efficacy. Therefore, while the modification of cyclic alcohols is a strategy used in medicinal chemistry, the potential of this compound derivatives in this specific therapeutic area remains to be investigated.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3,3,5-trimethylcyclohexanol, providing critical information about the molecular framework and the spatial arrangement of atoms.

¹H NMR spectroscopy for this compound reveals distinct signals for the protons in different chemical environments. The spectrum is characterized by signals for the three methyl groups, the protons on the cyclohexane (B81311) ring, the proton attached to the hydroxyl-bearing carbon (carbinol proton), and the hydroxyl proton itself. The chemical shifts (δ) and spin-spin coupling patterns are highly dependent on the stereochemistry (cis or trans isomer) of the molecule.

Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms, particularly those of the ring and the methyl groups, are sensitive to the isomeric form of the alcohol.

Table 1: Representative NMR Data for this compound Isomers

| Isomer | Nucleus | Typical Chemical Shift Range (δ, ppm) | Key Features |

|---|---|---|---|

| cis / trans | ¹H | 0.8 - 1.2 | Signals for the three methyl groups (CH₃) |

| 1.2 - 2.0 | Methylene (B1212753) (CH₂) and methine (CH) protons of the cyclohexane ring | ||

| 3.5 - 4.1 | Carbinol proton (CH-OH) | ||

| Variable | Hydroxyl proton (OH), often a broad singlet | ||

| cis / trans | ¹³C | 20 - 35 | Methyl carbons (CH₃) |

| 30 - 50 | Ring carbons (CH₂, CH) |

Note: Specific chemical shifts and coupling constants can vary based on the solvent used and the specific isomer being analyzed.

The differentiation between the cis and trans isomers of this compound is a primary application of NMR in its research. The relative stereochemistry is determined by analyzing two key aspects of the ¹H NMR spectrum:

Coupling Constants (J-values): The coupling constant between the carbinol proton (H-1) and the adjacent ring protons (at C-2 and C-6) is diagnostic of their dihedral angle. In the more stable chair conformation, a large coupling constant (typically 8-12 Hz) indicates an axial-axial relationship between protons, whereas smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. This allows for the assignment of the hydroxyl group as either axial or equatorial, thus defining the isomer.

Nuclear Overhauser Effect (NOE): Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for confirming stereochemistry wordpress.com. These experiments detect protons that are close in space, regardless of whether they are bonded. For instance, irradiation of a specific methyl group signal and observing an NOE enhancement for the carbinol proton would indicate that these groups are on the same face of the ring (cis relationship), providing unambiguous stereochemical assignment wordpress.com.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 142, corresponding to its molecular weight nist.govnist.gov. However, the molecular ion is often weak or absent in electron ionization (EI) mass spectra of alcohols due to facile fragmentation.

Common fragmentation pathways include:

Loss of water ([M-H₂O]⁺): A prominent peak is often observed at m/z 124.

Loss of a methyl group ([M-CH₃]⁺): A peak at m/z 127.

Alpha-cleavage and subsequent rearrangements: Leading to characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is routinely used to analyze this compound, particularly in reaction mixtures morressier.com. The gas chromatograph separates the compound from other components, and the mass spectrometer provides a mass spectrum for identification. The NIST Mass Spectrometry Data Center provides reference spectra for this compound nist.gov.

Table 2: Prominent Peaks in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment Identity |

|---|---|---|

| 109 | ~99 | [C₈H₁₃]⁺ |

| 83 | ~42 | [C₆H₁₁]⁺ |

| 71 | ~22 | [C₅H₁₁]⁺ |

| 85 | ~21 | [C₆H₁₃]⁺ |

| 57 | ~20 | [C₄H₉]⁺ |

Source: Based on data from PubChem and MassBank massbank.eunih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of an alcohol.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3600 - 3200 | O-H stretch | Alcohol (hydroxyl group), typically broad due to hydrogen bonding |

| ~2950 - 2850 | C-H stretch | Alkane (methyl and methylene groups) |

| ~1470 - 1450 | C-H bend | Alkane |

| ~1150 - 1050 | C-O stretch | Secondary alcohol |

Source: Based on general IR spectroscopy principles and data from the NIST WebBook nist.govuobasrah.edu.iq

The broadness of the O-H stretching band is a key indicator of intermolecular hydrogen bonding, a typical feature for alcohols in their condensed phase reddit.com.

Chromatographic Techniques for Purity and Isomeric Composition